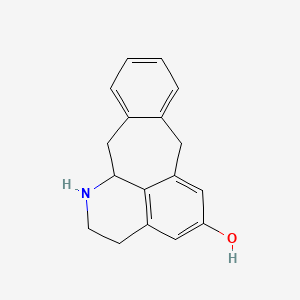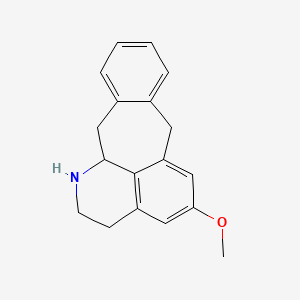![molecular formula C12H16BrN3 B10793645 (-)-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10793645.png)
(-)-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system containing both pyridine and pyrrole rings. The compound also includes a piperidine moiety attached to the third position of the pyridine ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the piperidine group. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves purification techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process. Additionally, industrial methods may employ alternative solvents and catalysts to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(-)-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (-)-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a ligand for various biological targets. Its ability to interact with proteins and enzymes makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In the field of medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of (-)-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(piperidin-3-yl)pyridine
- 1H-pyrrolo[2,3-b]pyridine
- 2-(piperidin-3-yl)-1H-indole
Uniqueness
Compared to similar compounds, (-)-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine stands out due to its fused bicyclic structure, which imparts unique chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances its potential for various applications.
Eigenschaften
Molekularformel |
C12H16BrN3 |
|---|---|
Molekulargewicht |
282.18 g/mol |
IUPAC-Name |
2-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine;hydrobromide |
InChI |
InChI=1S/C12H15N3.BrH/c1-4-10(8-13-5-1)11-7-9-3-2-6-14-12(9)15-11;/h2-3,6-7,10,13H,1,4-5,8H2,(H,14,15);1H |
InChI-Schlüssel |
JGMRPCGUYNSXRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)C2=CC3=C(N2)N=CC=C3.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide](/img/structure/B10793569.png)
![N-{6-[2-(4-Benzo[d]isothiazol-3-yl-piperazin-1-yl)-ethyl]-indan-1-yl}-acetamide](/img/structure/B10793570.png)
![N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)isobutyramide](/img/structure/B10793572.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)benzamide](/img/structure/B10793580.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)isobutyramide](/img/structure/B10793585.png)
![2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10793599.png)
![3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B10793602.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)butyramide](/img/structure/B10793606.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)nicotinamide](/img/structure/B10793622.png)
![6-[2-(4-Benzo[d]isothiazol-3-yl-piperazin-1-yl)-ethyl]-indan-1-ylamine](/img/structure/B10793626.png)
![(1R)-2-methyl-2,9-diazapentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-5(18),6,8(17),11,13,15-hexaen-10-one](/img/structure/B10793632.png)


![N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide](/img/structure/B10793642.png)
